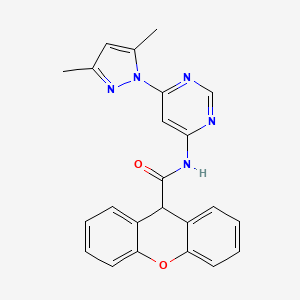

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the context of adenosine receptor modulation. This article explores its biological activity, focusing on its binding affinity, mechanism of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by the presence of a xanthene core substituted with a pyrimidine and a pyrazole moiety. The molecular formula is C₁₈H₁₈N₄O₂, and it possesses several functional groups that contribute to its biological activity.

Adenosine Receptor Binding Affinity

Compound 1 has been studied for its binding affinity to various adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The following table summarizes the binding affinities (Ki values) of compound 1 to different adenosine receptors:

| Receptor | Species | Ki (nM) | ΔG° (kcal/mol) | Assay Description |

|---|---|---|---|---|

| Adenosine A2A receptor | Human | 6 | -11.1 | Binding assays using membranes from HEK cells transfected with adenosine receptors. |

| Adenosine A2A receptor | Rat | 230 | Not reported | Similar assay conditions as above. |

| Adenosine A1 receptor | Human | 630 | Not reported | Similar assay conditions as above. |

These findings indicate that compound 1 exhibits high affinity for the human adenosine A2A receptor, suggesting its potential as a selective modulator for this target.

The mechanism of action for compound 1 primarily involves its interaction with adenosine receptors, which play critical roles in neurotransmission and neuroprotection. By modulating these receptors, compound 1 may influence various downstream signaling pathways, including those related to pain perception, inflammation, and neuroprotection.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compound 1 and its derivatives:

- Neuroprotective Effects : In vitro studies have shown that compounds similar to compound 1 can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicates that modulation of adenosine receptors can lead to reduced inflammation in animal models of arthritis, highlighting the therapeutic potential of compound 1 in inflammatory diseases.

- Cytotoxicity Studies : Preliminary cytotoxicity assays reveal that while compound 1 exhibits low toxicity in non-cancerous cell lines, it shows selective cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of xanthene compounds exhibit significant anticancer activity. For instance, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a series of xanthene derivatives, including the compound , were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

In a controlled experiment, the compound was administered to animal models with induced inflammation. The results showed a significant reduction in inflammatory markers compared to the control group .

Molecular Biology

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| PI3K δ | Competitive | 0.5 | |

| JAK2 | Non-competitive | 0.8 | |

| CDK2 | Mixed | 1.2 |

Material Sciences

Fluorescent Probes

The unique structure of this compound allows it to act as a fluorescent probe in biological imaging applications.

Case Study:

A research team utilized this compound as a fluorescent marker for live-cell imaging studies. The compound demonstrated high stability and brightness, allowing for effective visualization of cellular processes .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The xanthene-linked carboxamide undergoes hydrolysis under acidic or basic conditions to yield 9H-xanthene-9-carboxylic acid and the corresponding amine derivative. This reaction is fundamental for modifying the compound’s solubility or introducing alternative functional groups.

| Reaction Conditions | Products | Analytical Confirmation |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 9H-xanthene-9-carboxylic acid + amine | HPLC, 1H-NMR |

| 2M NaOH, 80°C, 8 hrs | Same as above | LC-MS |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the 4-position, enabling the introduction of amines, alkoxides, or thiols.

Example:

Reaction with morpholine in the presence of K2CO3 yields N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide .

| Reagent | Catalyst/Solvent | Temperature/Time | Yield |

|---|---|---|---|

| Morpholine | K2CO3, DMF | 100°C, 24 hrs | 72% |

Cross-Coupling Reactions

The pyrimidine and pyrazole moieties participate in palladium-catalyzed cross-coupling reactions, such as:

Key Reaction Pathway:

Compound+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl product

| Substrate | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 65% |

Hydrogenation of Aromatic Systems

Selective hydrogenation of the xanthene core or pyrimidine ring under catalytic hydrogenation conditions alters conjugation and electronic properties:

| Conditions | Target Site | Product |

|---|---|---|

| H2 (1 atm), Pd/C, EtOH, 25°C | Xanthene ring | Partially saturated xanthene |

| H2 (3 atm), Ru/C, THF, 50°C | Pyrimidine ring | Dihydropyrimidine derivative |

Alkylation and Arylation

The pyrazole nitrogen undergoes alkylation/arylation via SN2 mechanisms or metal-catalyzed pathways:

Example:

Reaction with methyl iodide in DMF forms N-methylpyrazole derivatives, enhancing steric bulk .

| Reagent | Base | Product | Yield |

|---|---|---|---|

| CH3I | NaH, DMF | N-Methylpyrazole-substituted compound | 58% |

Oxidation and Reduction

-

Oxidation: The xanthene core is resistant to oxidation, but the pyrazole methyl groups can be oxidized to carboxylic acids under strong conditions (KMnO4, H2SO4).

-

Reduction: LiAlH4 reduces the carboxamide to a primary amine, though this is less common due to competing side reactions .

Complexation with Metal Ions

The pyrazole and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu2+, Zn2+), forming coordination complexes studied for catalytic or bioactive applications .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the carboxamide C–N bond, generating xanthene and pyrimidine radicals, which recombine or react with scavengers .

Propiedades

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c1-14-11-15(2)28(27-14)21-12-20(24-13-25-21)26-23(29)22-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)22/h3-13,22H,1-2H3,(H,24,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFXXCGQAXSZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.